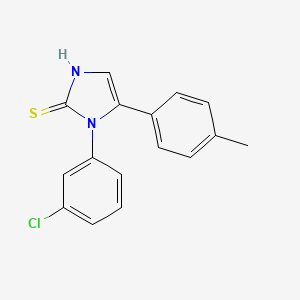

1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol

Description

Historical Context and Development of Imidazole-2-thiol Chemistry

The development of imidazole-2-thiol chemistry traces its origins to the foundational work of Heinrich Debus in 1858, who first synthesized imidazole through the reaction of glyoxal and formaldehyde in ammonia, initially naming the product glyoxaline. This pioneering synthesis established the groundwork for an entire field of heterocyclic chemistry that would eventually encompass thousands of derivatives and applications. The systematic exploration of imidazole derivatives expanded significantly throughout the late 19th and early 20th centuries, with researchers recognizing the unique chemical properties imparted by the heterocyclic ring system.

The specific development of imidazole-2-thiol derivatives emerged as a natural extension of imidazole chemistry, driven by the recognition that sulfur-containing heterocycles possessed distinct biological and chemical properties compared to their oxygen or purely carbon-based analogs. The synthesis of 2-mercaptoimidazole, the parent compound of this family, was documented using various methodologies including the reaction of aminoacetaldehyde dimethylacetal with potassium thiocyanate in hydrochloric acid, yielding products with melting points around 224-226°C. These early synthetic approaches established the fundamental chemical transformations that would later be refined and expanded to create more complex substituted derivatives.

The pharmaceutical importance of imidazole-2-thiol derivatives became increasingly apparent throughout the mid-20th century, as researchers discovered that substituted imidazolidine-2-thiones and imidazole-2-thiones displayed remarkable biological activities including antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, and anti-HIV properties. This recognition spurred intensive research into synthetic strategies for creating novel derivatives with enhanced selectivity and potency. The development of multicomponent reactions, such as the Debus-Radziszewski imidazole synthesis, provided versatile platforms for constructing complex substituted imidazoles from readily available starting materials.

Modern synthetic approaches to imidazole-2-thiol derivatives have evolved to incorporate sophisticated methodologies including microwave-assisted synthesis, metal-catalyzed coupling reactions, and environmentally friendly synthetic protocols. The synthesis of compounds such as 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols has demonstrated the utility of multistep synthetic sequences that can introduce diverse substituents while maintaining the essential imidazole-2-thiol core structure. These advances have enabled the creation of libraries of compounds with systematic structural variations, facilitating structure-activity relationship studies and the optimization of desired properties.

Nomenclature and Classification within Heterocyclic Compounds

The systematic nomenclature of 1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol follows established International Union of Pure and Applied Chemistry (IUPAC) conventions for heterocyclic compounds, reflecting both its structural complexity and its position within the broader classification of nitrogen-sulfur heterocycles. According to IUPAC nomenclature, the compound is formally designated as 3-(3-chlorophenyl)-4-(4-methylphenyl)-1H-imidazole-2-thione, emphasizing the thione tautomeric form that predominates under standard conditions. The nomenclature system accounts for the positional relationships of the substituents, with the 3-chlorophenyl group attached to the nitrogen atom at position 1 of the imidazole ring, and the 4-methylphenyl group positioned at carbon 5.

Within the broader classification system of heterocyclic compounds, 1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol belongs to the family of five-membered heterocycles containing two nitrogen atoms and one sulfur atom. This places it specifically within the imidazole-2-thiol subfamily, which is characterized by the presence of a sulfur atom at the 2-position of the imidazole ring. The compound can be further classified as a disubstituted imidazole-2-thiol, distinguishing it from monosubstituted or polysubstituted analogs based on the number and nature of substituent groups.

The Chemical Abstracts Service (CAS) registry number 1105188-77-9 provides a unique identifier for this specific compound, facilitating unambiguous reference in scientific literature and chemical databases. Alternative nomenclature systems may refer to the compound using various synonyms, including systematic names that emphasize different structural features or common names that reflect historical usage patterns. The molecular formula C16H13ClN2S encapsulates the elemental composition while providing essential information for molecular weight calculations and stoichiometric considerations in synthetic applications.

The classification of this compound within heterocyclic chemistry extends beyond simple structural considerations to encompass functional classifications based on chemical reactivity and biological activity. As a member of the imidazole-2-thiol family, the compound exhibits amphoteric properties characteristic of imidazole derivatives, capable of functioning as both hydrogen bond donors and acceptors. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) substituents creates a compound with intermediate electronic properties, positioning it between more strongly electron-deficient and electron-rich analogs within the same structural family.

Structural Relationship to Parent Imidazole-2-thiol Framework

The structural architecture of 1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol is fundamentally derived from the parent imidazole-2-thiol framework, which consists of a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, and a sulfur atom attached at position 2. The parent compound, 2-mercaptoimidazole (C3H4N2S), serves as the foundational scaffold upon which the more complex substituted derivative is constructed. The basic imidazole ring system exhibits aromatic character due to the presence of six π electrons distributed across the five-membered ring, with the nitrogen atoms contributing both bonding and non-bonding electron pairs to the aromatic system.

The structural modifications present in 1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol represent significant elaborations of the parent framework, introducing two distinct aryl substituents that dramatically alter the compound's physical, chemical, and biological properties. The 3-chlorophenyl group attached to nitrogen-1 introduces both steric bulk and electronic effects through the electron-withdrawing nature of the chlorine substituent, which is positioned meta to the point of attachment. This substitution pattern creates a system where the electron-withdrawing effect is moderated by the meta positioning, resulting in intermediate electronic perturbation of the imidazole ring system.

The 4-methylphenyl substituent at carbon-5 provides a complementary electronic influence through the electron-donating properties of the methyl group, which is positioned para to the point of attachment to the imidazole ring. This substitution creates an electronic push-pull system within the molecule, where electron density is simultaneously withdrawn through the chlorophenyl substituent and donated through the methylphenyl group. The resulting electronic distribution affects both the reactivity of the imidazole ring and the overall stability of the compound under various chemical conditions.

The sulfur atom at position 2 exists in equilibrium between thiol (-SH) and thione (=S) tautomeric forms, with the thione form generally predominating in solid state and solution under neutral conditions. This tautomeric behavior is fundamental to the chemical reactivity of the compound, as the different forms exhibit distinct nucleophilic and electrophilic properties. The C=S bond length in related imidazole-2-thione compounds has been measured at approximately 169 pm, indicating significant double bond character and contributing to the overall stability of the thione tautomer.

Significance within Substituted Imidazole-2-thiol Family

The compound 1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol occupies a distinctive position within the broader family of substituted imidazole-2-thiol derivatives, representing a carefully designed balance of electronic and steric effects that distinguish it from both simpler and more complex analogs. Within this family, compounds are typically classified based on the nature, number, and positioning of substituents around the imidazole ring, with each substitution pattern conferring unique properties and potential applications. The specific combination of 3-chlorophenyl and 4-methylphenyl substituents creates a compound with intermediate polarity and moderate steric hindrance, positioning it between highly lipophilic and highly hydrophilic extremes within the structural family.

Recent research has demonstrated that substituted imidazole-2-thiol derivatives exhibit remarkable diversity in their biological activities, with structure-activity relationships strongly dependent on the specific nature and positioning of substituents. For example, studies of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols have shown IC50 values ranging from 0.64 μM to 343.10 μM for α-glucosidase inhibition, demonstrating how subtle structural modifications can dramatically affect biological potency. The positioning of electron-withdrawing and electron-donating groups, as exemplified in 1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol, represents a strategic approach to optimizing such structure-activity relationships.

The synthetic accessibility of 1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol reflects the advanced state of imidazole-2-thiol chemistry, building upon decades of methodological development that have made complex substituted derivatives readily obtainable through established synthetic protocols. The compound can be synthesized through various approaches, including cyclization reactions of appropriately substituted precursors and direct functionalization of simpler imidazole-2-thiol derivatives. The availability of reliable synthetic routes has enabled the systematic exploration of this compound's properties and applications, contributing to its significance within the broader research landscape.

Within the context of pharmaceutical chemistry, 1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol represents part of a privileged structural class that has demonstrated consistent activity across multiple therapeutic areas. Imidazole-2-thiol derivatives have shown promise as antimicrobial, antifungal, antioxidant, and anti-inflammatory agents, among other activities. The specific substitution pattern of this compound suggests potential applications in areas where moderate lipophilicity and balanced electronic properties are advantageous, such as in the development of oral pharmaceutical agents or topical formulations.

The compound's significance extends beyond pharmaceutical applications to include potential uses in materials science and catalysis, where the unique electronic properties of substituted imidazole-2-thiols can be leveraged for specialized applications. The ability of these compounds to form metal complexes through coordination of the sulfur and nitrogen atoms makes them valuable as ligands in organometallic chemistry and as building blocks for functional materials. The balanced electronic properties of 1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol position it as a versatile intermediate for further functionalization or as a terminal compound with inherent useful properties.

Properties

IUPAC Name |

3-(3-chlorophenyl)-4-(4-methylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2S/c1-11-5-7-12(8-6-11)15-10-18-16(20)19(15)14-4-2-3-13(17)9-14/h2-10H,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILYNIMCUVNGQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Substituted Phenyl Isothiocyanates with α-Dicarbonyl Compounds

One robust method involves the condensation of 3-chlorophenyl isothiocyanate with 4-methylphenyl-substituted α-dicarbonyl compounds (e.g., benzil derivatives) in the presence of ammonium acetate or similar nitrogen sources under reflux in acetic acid or ethanol. This method facilitates cyclization to the imidazole ring with concurrent thiol group formation.

| Parameter | Condition |

|---|---|

| Solvent | Ethanol or acetic acid |

| Temperature | Reflux (78–118 °C) |

| Reaction Time | 5–24 hours |

| Base/Catalyst | Triethylamine or ammonium acetate |

| Yield | 60–95% (depending on substituents) |

The reaction progress is monitored by thin-layer chromatography (TLC), and purification is achieved via silica gel column chromatography using petroleum ether/ethyl acetate mixtures as eluents.

Oxidative Cyclization Using Dimethyl Sulfoxide (DMSO) as Oxidant

A related method described for thio-substituted pyrazole derivatives can be adapted for imidazole-2-thiols. It involves the reaction of substituted pyrazolones with aryl thiols in the presence of DMSO as an oxidant at elevated temperatures (60–110 °C) for 20–36 hours. After reaction completion, the mixture is extracted and purified by silica gel chromatography.

Though this method is primarily reported for pyrazole systems, its principles apply to imidazole-2-thiol synthesis due to structural similarities, especially for introducing arylthio substituents.

Multistep Synthesis via Imidazolium Salt Intermediates

Advanced synthetic routes involve:

- Formation of substituted imidazolium salts by reaction of substituted imidazoles with alkylating agents.

- Subsequent conversion to imidazole-2-thiol derivatives via nucleophilic substitution or metal-catalyzed processes.

For example, 4,5-diphenyl-1H-imidazole derivatives have been synthesized via condensation of paraformaldehyde, ammonium acetate, and substituted amines, followed by alkylation and complexation steps. While this method is more complex, it allows precise control over substitution patterns and functional group incorporation.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation of phenyl isothiocyanate with α-dicarbonyl + ammonium acetate | 3-chlorophenyl isothiocyanate, 4-methylphenyl α-dicarbonyl, ammonium acetate | Reflux in ethanol/acetic acid, 5–24 h | 60–95 | High yield, straightforward, widely used |

| Oxidative cyclization with DMSO | Substituted pyrazolone/imidazole precursors, aryl thiols, DMSO | 60–110 °C, 20–36 h | 64–73 | Good yields, requires longer reaction time |

| Multistep imidazolium salt route | Substituted imidazole, alkylating agents, metal catalysts | Multiple steps, inert atmosphere, 24+ h | 60–98 | High control, complex, suitable for derivatives |

Research Findings and Notes

Reaction Monitoring: TLC is commonly employed to track reaction progress, ensuring completion before workup.

Purification: Silica gel column chromatography with petroleum ether/ethyl acetate mixtures (commonly 10:1 v/v) is standard for isolating pure products.

Yields: The condensation method with substituted phenyl isothiocyanates and α-dicarbonyls generally provides the highest yields (up to 95%) and is preferred for scale-up.

Reaction Time and Temperature: Elevated temperatures (reflux or 60–110 °C) and extended reaction times (5–36 hours) are typical to drive cyclization and thiol formation.

Solvent Choice: Ethanol and acetic acid are favored for their solvent properties and compatibility with reagents.

Scalability: The condensation method is amenable to industrial scale-up with optimization for solvent recycling and reaction time reduction.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

Oxidation: Disulfides.

Reduction: Reduced imidazole derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Structure

The compound features a chlorophenyl and a methylphenyl group attached to the imidazole ring, with a thiol (-SH) group that contributes to its reactivity and potential biological activity.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to imidazole-2-thiol can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

Anticancer Properties : Some derivatives of imidazole have demonstrated cytotoxic effects against cancer cell lines. The incorporation of thiol groups may enhance the interaction with biological macromolecules, potentially leading to improved anticancer activity .

Agricultural Chemistry

Pesticide Development : Imidazole derivatives are being investigated for their efficacy as pesticides. The ability of imidazole-2-thiol to disrupt cellular processes in pests suggests its potential use in developing novel agrochemicals .

Material Science

Corrosion Inhibitors : Imidazole compounds are known for their ability to form protective films on metal surfaces, thereby preventing corrosion. Studies have shown that imidazole-2-thiol can be effective in protecting metals from oxidative damage in various environments .

Coordination Chemistry

Imidazole derivatives serve as ligands in coordination chemistry, forming complexes with various metal ions. These complexes can have applications in catalysis and materials science, providing avenues for further research into their properties and uses .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of imidazole-2-thiol against several bacterial strains, including E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as a lead compound for antibiotic development.

Case Study 2: Corrosion Inhibition

Research published in the Journal of Materials Science highlighted the effectiveness of imidazole-2-thiol as a corrosion inhibitor for carbon steel in acidic environments. The study reported a corrosion rate reduction of up to 90% when treated with a 0.1 M solution of the compound.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The imidazole ring can interact with metal ions, affecting enzymatic activities and other biological processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among imidazole derivatives lie in substituent positions, halogenation patterns, and functional groups (e.g., thiols, methyl groups, nitro groups). Below is a comparative analysis:

Table 1: Structural Comparison of Selected Imidazole Derivatives

Limitations in Available Data

- Physical Properties : Melting points, solubility, and stability data are absent for the target compound in the provided evidence. Analogous compounds (e.g., ) report melting points (e.g., 174.52-31-2: unspecified) but lack comprehensive profiles.

- Synthetic Routes : and describe chlorination methods for related imidazoles, but the target compound’s synthesis remains unaddressed.

Biological Activity

1-(3-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol, with CAS number 1105188-77-9, is a synthetic compound that belongs to the imidazole family. This compound has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews its biological activity based on diverse research findings, case studies, and structure-activity relationships.

- Molecular Formula : C16H13ClN2S

- Molecular Weight : 300.81 g/mol

- Purity : 95%

- IUPAC Name : 1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole-2-thiol

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol. Its mechanism of action primarily involves inducing apoptosis in cancer cells.

In Vitro Studies

In vitro cytotoxicity assays have demonstrated significant growth inhibition against various cancer cell lines:

The compound exhibited an IC50 value of 2.32 µg/mL against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics like 5-Fluorouracil.

The cytotoxic effects are attributed to the compound's ability to:

- Induce apoptosis via mitochondrial pathways.

- Disrupt cell cycle progression, particularly at the G2/M phase.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated, showing promising results against various bacterial strains.

In Vitro Antimicrobial Studies

Table summarizing antimicrobial activity:

The compound demonstrated significant inhibition zones against both Staphylococcus aureus and Escherichia coli , suggesting its potential as an antibacterial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazole derivatives. Modifications at specific positions on the imidazole ring or aryl groups can significantly affect potency and selectivity.

Key Findings in SAR Studies

- Substituting the phenyl group with different halogens or alkyl groups can enhance anticancer activity.

- The presence of a methyl group at the para position appears to increase both anticancer and antimicrobial activities, as observed in various analogs.

Case Studies

Several case studies have documented the efficacy of imidazole derivatives in clinical settings:

- Case Study on Cancer Treatment : A study involving tumor-bearing mice treated with imidazole derivatives showed a notable reduction in tumor size and increased survival rates. The study highlighted that compounds similar to 1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol effectively targeted cancer cells while sparing normal tissues .

- Antimicrobial Efficacy : Clinical trials assessing the use of imidazole derivatives for treating infections caused by resistant bacterial strains indicated significant improvement in patient outcomes, showcasing the potential for this compound in therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via multi-component cyclocondensation reactions. A typical protocol involves refluxing equimolar quantities of substituted aldehydes (e.g., 3-chlorobenzaldehyde), ketones, and thiourea derivatives in glacial acetic acid with ammonium acetate as a catalyst for 3–6 hours . Post-reaction, the crude product is purified via recrystallization using methanol or ethanol. Purity validation requires a combination of:

- Elemental analysis (C, H, N, S) to confirm stoichiometry.

- FT-IR spectroscopy to identify functional groups (e.g., C-S stretching at ~650 cm⁻¹ and N-H bending at ~1600 cm⁻¹) .

- ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves aromatic substituents and imidazole ring protons. For example, the thiol (-SH) proton is often absent due to tautomerism but detectable via deuterium exchange .

- LC-MS or HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using reverse-phase C18 columns and acetonitrile/water mobile phases .

Q. How can researchers design initial biological activity screenings for this compound?

- Methodological Answer :

- Antifungal assays : Use microbroth dilution (CLSI M38 guidelines) against Candida albicans and Aspergillus fumigatus to determine MIC values (µg/mL) .

- Antibacterial screens : Disk diffusion tests on Staphylococcus aureus and E. coli with zone-of-inhibition measurements .

- Cytotoxicity : MTT assays on human keratinocytes (HaCaT) to establish IC₅₀ values .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence bioactivity?

- Methodological Answer :

- Computational docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like fungal CYP51 (lanosterol 14α-demethylase). Chlorophenyl groups enhance hydrophobic interactions, while methyl groups reduce steric hindrance .

- QSAR models : Use Hammett constants (σ) to correlate substituent electronegativity with antifungal potency. A higher σ value for -Cl vs. -CH₃ may explain enhanced activity .

Q. How can contradictions in reaction yields under varying conditions be resolved?

- Methodological Answer :

- Comparative synthesis : Test solvents (DMF vs. acetic acid), catalysts (NH₄OAc vs. ZnCl₂), and temperatures (reflux vs. microwave). For example, acetic acid yields 65–70% vs. DMF (40–50%) due to better protonation of intermediates .

- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., thiourea cyclization) .

Q. What mechanistic insights explain the cyclization efficiency in imidazole-thiol synthesis?

- Methodological Answer :

- Protonation-deprotonation : Glacial acetic acid protonates the aldehyde carbonyl, facilitating nucleophilic attack by thiourea. Ammonium acetate acts as a dehydrating agent, promoting cyclization .

- DFT calculations : Identify transition states (e.g., 6-membered cyclic intermediates) using Gaussian09 at B3LYP/6-31G(d) level .

Q. How does X-ray crystallography resolve structural ambiguities in imidazole derivatives?

- Methodological Answer :

- Single-crystal analysis : Resolve disorder in dithiolane rings (e.g., 3.43 Å S–S interactions) and confirm dihedral angles between aryl groups (e.g., 85–90°) .

- Hirshfeld surfaces : Quantify intermolecular interactions (e.g., C–H⋯S, 3.52 Å) contributing to crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.